molecular formula C18H19BrFNO5 B4764665 2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide

2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B4764665
M. Wt: 428.2 g/mol
InChI Key: NBUGCNQKHICBRC-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of substituted benzamides. This compound is characterized by the presence of a benzamide core substituted with bromine, fluorophenoxy, and trimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the benzamide core.

    Etherification: Attachment of the 4-fluorophenoxy group via an ether linkage.

    Methoxylation: Introduction of methoxy groups to the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

  • 2-bromo-N-[2-(4-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide
  • 2-bromo-N-[2-(4-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide

These compounds share similar structural features but differ in the substituents attached to the benzamide core

Properties

IUPAC Name

2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO5/c1-23-14-10-13(15(19)17(25-3)16(14)24-2)18(22)21-8-9-26-12-6-4-11(20)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUGCNQKHICBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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